Nitrobenzothiophene Scaffold: Antiproliferative Potency in 2D Monolayer Assays Against Breast Cancer Cell Lines
Within the benzo[b]thieno-2-carboxamide chemotype, the nitro-substituted analogue bearing an amide side chain (compound 11 in Zlatar et al. 2017) showed IC50 = 0.96 µM in 2D monolayer against SK-BR-3 human breast adenocarcinoma cells [1]. This represents the core pharmacophore shared by the target compound. For comparison, the most potent benzothiazole-substituted benzo[b]thieno-2-carboxamide reported by Cindrić et al. (2017), the amidino-benzothiazole derivative 4d, exhibited IC50 = 1.16 µM against HeLa cervical carcinoma cells [2]. However, nitro-substituted benzothiazolyl benzothiophene carboxamides lacking the 4-ethoxy substituent (amino-substituted benzothiazole hydrochloride salt 5d) achieved IC50 = 0.040 µM (40 nM) against MCF-7 breast cancer cells [3]. The 4-ethoxy substituent is expected to modulate potency through electronic and lipophilic effects, but direct head-to-head IC50 data for CAS 391867-29-1 specifically have not been published in peer-reviewed literature as of the search date.
| Evidence Dimension | Antiproliferative IC50 (2D monolayer) |
|---|---|
| Target Compound Data | No peer-reviewed IC50 data publicly available for CAS 391867-29-1 specifically. |
| Comparator Or Baseline | Nitro benzo[b]thieno-2-carboxamide 11: IC50 = 0.96 µM (SK-BR-3, 2D). Benzothiazole derivative 4d: IC50 = 1.16 µM (HeLa, 2D). Amino-substituted benzothiazole 5d: IC50 = 0.040 µM (MCF-7, 2D). |
| Quantified Difference | Class potency range: 0.040–1.16 µM depending on substitution pattern; CAS 391867-29-1 value uncharacterized. |
| Conditions | SK-BR-3, MCF-7, HeLa human cancer cell lines; 2D monolayer culture; 72 h incubation; MTT assay. |
Why This Matters
The nitrobenzothiophene-2-carboxamide scaffold confers sub-micromolar to low-micromolar antiproliferative activity; the uncharacterized nature of the 4-ethoxy analogue creates both a procurement risk (unknown potency) and a research opportunity (novel substitution space).
- [1] Zlatar I, Jelić D, Kelava V, Cindrić M, Jarak I, Koštrun S, Karminski-Zamola G, Marković VG, Hranjec M, Brajša K. Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. Croat Chem Acta. 2017;90(3):413-424. doi:10.5562/cca3139. View Source
- [2] Cindrić M, Jambon S, Harej A, Depauw S, David-Cordonnier MH, Pavelić SK, Karminski-Zamola G, Hranjec M. Novel amidino substituted benzimidazole and benzothiazole benzo[b]thieno-2-carboxamides exert strong antiproliferative and DNA binding properties. Eur J Med Chem. 2017 Aug 18;136:468-479. View Source
- [3] Cindrić M, et al. Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides. Mol Divers. 2018;22(3):637-651. View Source
